molecular formula C19H17ClF3NO3 B6545565 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 946306-26-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B6545565
CAS No.: 946306-26-9
M. Wt: 399.8 g/mol
InChI Key: HIESMBFFBYDPSB-UHFFFAOYSA-N
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Description

This compound is a chloro-trifluoromethylphenyl-substituted acetamide featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to electronic effects that may influence binding interactions.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3/c1-18(2)9-11-4-3-5-15(17(11)27-18)26-10-16(25)24-14-8-12(19(21,22)23)6-7-13(14)20/h3-8H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIESMBFFBYDPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-ethoxyphenyl) analog (): Molecular formula: C₂₀H₂₃NO₄; MW: 341.41 g/mol. The 4-ethoxy group reduces steric hindrance compared to the 2-chloro-5-(trifluoromethyl)phenyl group, likely improving water solubility. However, the absence of electron-withdrawing groups diminishes electrophilic reactivity. Key difference: The trifluoromethyl group in the target compound enhances metabolic resistance and hydrophobicity, critical for membrane permeability in bioactive applications.
  • Alachlor (): Structure: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Used as a herbicide, alachlor shares the chloroacetamide core but incorporates a methoxymethyl group and diethylphenyl substituents.

Heterocyclic Moieties

  • Compound 9 (): Features a dibenzoazepine ring and fluorobiphenyl group. Water solubility tested at 50 mg/mL (HPLC analysis), suggesting moderate solubility despite aromatic bulk. The target compound’s dihydrobenzofuran may offer similar solubility challenges but with improved conformational stability . Synthetic yield: 79% (compound 9) vs.
  • Tetrahydroquinoxalinone analog (): Incorporates a 3-oxo-1,2,3,4-tetrahydroquinoxaline group. The quinoxaline system enables hydrogen bonding via carbonyl and NH groups, contrasting with the ether oxygen in the dihydrobenzofuran of the target compound. This difference may alter crystal packing and bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Water)
Target compound ~395 (estimated) 2-Cl, 5-CF₃, dihydrobenzofuran Likely low
N-(4-ethoxyphenyl) analog () 341.41 4-OEt, dihydrobenzofuran Moderate
Alachlor () 269.77 2-Cl, 2,6-diethyl, N-methoxymethyl High

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